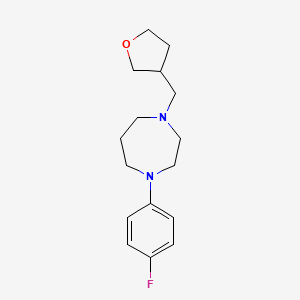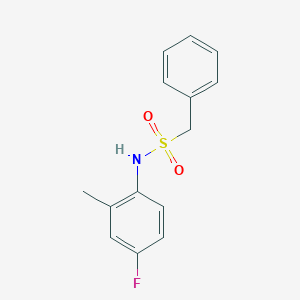
1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane is not fully understood. However, it is believed to act as a positive allosteric modulator of certain receptors in the brain, leading to increased activity of these receptors and a subsequent increase in neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane can have a range of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for the study of 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane. One area of interest is the development of new drugs based on its structure. Another potential direction is the study of its effects on other neurotransmitter systems, such as the glutamate system. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane involves a series of chemical reactions. One of the most commonly used methods is the reaction between 4-fluorobenzaldehyde and tetrahydrofuran in the presence of sodium borohydride to obtain 4-(tetrahydrofuran-3-ylmethyl)benzyl alcohol. This intermediate is then reacted with 1,4-dibromobutane in the presence of potassium carbonate to obtain the final product.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane has been studied for its potential applications in various fields of science. One area of interest is its potential use as a ligand for the development of new drugs. It has been shown to exhibit affinity for certain receptors in the brain, making it a promising candidate for the treatment of neurological disorders such as anxiety and depression.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(oxolan-3-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c17-15-2-4-16(5-3-15)19-8-1-7-18(9-10-19)12-14-6-11-20-13-14/h2-5,14H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXFBRAFQHGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=C(C=C2)F)CC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(2-methyl-6-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403060.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5403068.png)
![2-(3-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5403075.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5403082.png)
![4-chloro-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B5403086.png)

![1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)
![N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide](/img/structure/B5403104.png)
![7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![3-(4-methoxyphenyl)-2-{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}acrylonitrile](/img/structure/B5403126.png)

